molecular formula C14H11BrN2S B3427096 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine CAS No. 566169-98-0

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine

Cat. No.: B3427096
CAS No.: 566169-98-0
M. Wt: 319.22 g/mol
InChI Key: LXLPEJYMUUWZGT-UHFFFAOYSA-N
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Description

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine is a chemical compound known for its applications in scientific research, particularly in the field of neurology. It is a derivative of benzothiazole and contains a bromine atom, which contributes to its unique properties. This compound is often used as a positron emission tomography (PET) tracer for β-amyloid, making it valuable in the diagnosis of neurological diseases such as Alzheimer’s disease and Down’s syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine involves its interaction with β-amyloid plaques in the brain. As a PET tracer, it binds to β-amyloid aggregates, allowing for their visualization using PET imaging. In cancer research, the compound induces apoptosis in melanoma cells through the generation of reactive oxygen species and mitochondrial dysfunction .

Comparison with Similar Compounds

Similar Compounds

    4-(6-Bromo-2-benzothiazolyl)benzenamine: Similar structure but lacks the N-methyl group.

    2-(4-Aminophenyl)benzothiazole: Similar core structure but different functional groups.

Uniqueness

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine is unique due to its dual functionality as a PET tracer and a potential therapeutic agent in photodynamic therapy. Its ability to bind β-amyloid plaques and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

4-(6-bromo-1,3-benzothiazol-2-yl)-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2S/c1-16-11-5-2-9(3-6-11)14-17-12-7-4-10(15)8-13(12)18-14/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLPEJYMUUWZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235993
Record name 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566169-98-0
Record name 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566169-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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